(6-Bromochroman-3-yl)methanamine
Description
Properties
IUPAC Name |
(6-bromo-3,4-dihydro-2H-chromen-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBZBESXIBDHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 6 Bromochroman 3 Yl Methanamine Scaffolds
Reactivity of the Aryl Bromide Moiety (e.g., cross-coupling reactions for further functionalization)
The bromine atom attached to the aromatic ring of the chroman scaffold is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the core structure.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is widely used to introduce new aryl, heteroaryl, or alkyl groups at the 6-position of the chroman ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While specific examples for (6-Bromochroman-3-yl)methanamine are not prevalent in the literature, the reactivity is expected to be similar to other aryl bromides. For instance, Suzuki-Miyaura reactions have been successfully performed on related brominated heterocyclic systems like bromoflavones and bromoindoles. researchgate.netnih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is particularly useful for synthesizing N-aryl or N-heteroaryl derivatives from the 6-bromochroman (B1278623) scaffold. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions and generally involves a Pd(0)/Pd(II) cycle. libretexts.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands developed to accommodate a wide range of amine and aryl halide substrates. wikipedia.org
| Reaction | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Suzuki-Miyaura Coupling | 5-bromoindole, phenylboronic acid | Pd-nanoparticles, K3PO4, water, 40 °C | 5-phenylindole | - | nih.gov |
| Buchwald-Hartwig Amination | 6-bromoflavone, n-hexylamine | Pd catalyst | 6-(hexylamino)flavone | - | researchgate.net |
This table presents examples of cross-coupling reactions on related brominated heterocyclic scaffolds to illustrate the potential reactivity of the aryl bromide moiety in this compound.
Transformations of the Primary Amine Functionality
The primary amine in the this compound scaffold is a nucleophilic center that can readily undergo a variety of chemical transformations to introduce diverse functional groups.
Acylation and Sulfonylation:
The primary amine can be easily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically straightforward and high-yielding, providing a simple means to modify the properties of the parent compound.
Alkylation and Reductive Amination:
N-alkylation of the primary amine can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.
A study on the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones demonstrated a method to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold, which could then be further functionalized. researchgate.net
| Reaction Type | Reactant | Reagent | Product | Reference |
| Aza-Michael addition | 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one | Amine | 3-aminomethyl derivative | researchgate.net |
| Acylation | Primary Amine | Acyl Chloride | Amide | General Knowledge |
| Sulfonylation | Primary Amine | Sulfonyl Chloride | Sulfonamide | General Knowledge |
| Reductive Amination | Primary Amine | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | General Knowledge |
This table outlines common transformations of the primary amine functionality, with a specific example from a related chromone (B188151) system.
Ring System Modifications (e.g., oxidation, reduction, ring-opening processes)
The chroman ring system itself can undergo several transformations, although these reactions might be less common than the derivatization of the aryl bromide or the primary amine.
Oxidation:
The benzylic position of the chroman ring (C4) can be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially oxidize the C4 position, leading to the formation of a chromanone. youtube.com The ether oxygen in the chroman ring also influences its electronic properties and can direct certain reactions.
Ring-Opening Processes:
The chroman ring can undergo ring-opening reactions under specific conditions. For example, treatment of chromone derivatives with primary amines can lead to aza-Michael addition followed by ring-opening of the pyrone ring. nih.govnih.govacs.org While the chroman ring is generally more stable than the chromone ring, strong nucleophiles or Lewis acids could potentially induce ring-opening, particularly if there are activating groups present on the ring.
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |
| Aza-Michael/Ring-Opening | 3-Iodochromone | Primary Amine, Pd-catalyst, CO | Chroman-2,4-dione | nih.govnih.govacs.org |
| Side-Chain Oxidation | Alkylbenzene | KMnO₄ or Chromic Acid | Benzoic Acid | youtube.com |
This table provides examples of ring system modifications on related chromone and aromatic systems, suggesting potential reactivity pathways for the chroman ring in the title compound.
Structure Activity Relationship Sar Investigations of Chroman 3 Ylmethanamine Analogues
Influence of Bromine Substitution Pattern on Molecular Recognition
The position and nature of halogen substituents on the chroman ring can significantly modulate the biological activity of these compounds. In the case of (6-Bromochroman-3-yl)methanamine, the bromine atom at the C6-position is a key feature. While direct SAR studies on a series of brominated chroman-3-ylmethanamine (B155210) analogues are not extensively documented in publicly available literature, inferences can be drawn from related chromane (B1220400) and chromene structures.
For instance, in a series of substituted chroman-4-one derivatives evaluated as SIRT2 inhibitors, halogen substitution on the aromatic ring was found to be a critical determinant of potency. Specifically, the presence of larger, electron-withdrawing substituents, such as bromine, at the 6- and 8-positions was favorable for inhibitory activity. This suggests that the electronic and steric properties imparted by the bromine atom can enhance binding affinity to the target protein.
Similarly, research on 3-nitro-2H-chromene derivatives as P2Y6 receptor antagonists has highlighted the importance of substitution at the 6-position. A 6-bromo analogue in this series was found to be a moderately potent antagonist, indicating that this position is amenable to substitution without loss of affinity. nih.gov This position can be a site for introducing further modifications to explore the SAR of this class of compounds. nih.gov The table below summarizes the activity of some 6-substituted chromene derivatives.
| Compound | Substitution at C6 | Target | Activity |
|---|---|---|---|
| Chromene Analogue 1 | -H | P2Y6R | Reference Antagonist |
| Chromene Analogue 2 | -Br | P2Y6R | Moderate Antagonist Affinity |
| Chromene Analogue 3 | -C≡CSi(CH3)3 | P2Y6R | ~3-fold greater antagonistic affinity than reference |
| Chromene Analogue 4 | -C≡CSi(C2H5)3 | P2Y6R | ~3-fold greater antagonistic affinity than reference |
Impact of the C3-Methanamine Stereochemistry on Ligand-Target Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. mhmedical.com For this compound, the chiral center at the C3-position means that it can exist as two enantiomers (R and S). The spatial orientation of the methanamine group will significantly influence how the molecule fits into the binding site of a biological target.
While specific studies detailing the differential activity of the R and S enantiomers of this compound are not readily found, the principle of stereoselectivity is well-established in medicinal chemistry. The shape of a drug molecule is paramount for its interaction with biological macromolecules like enzymes and receptors. mhmedical.com
In related spirocyclic chromane systems with antimalarial activity, a clear stereochemical preference has been observed. For a series of these compounds, the S-enantiomer consistently demonstrated significantly higher potency than the corresponding R-enantiomer, sometimes by more than five-fold. This highlights that one enantiomer may adopt a conformation that allows for optimal interactions with the target protein, while the other may bind less effectively or not at all. It is therefore highly probable that the biological targets of this compound would also exhibit stereoselective recognition, with one enantiomer being more active than the other.
Exploration of Peripheral Substituent Effects on Chroman Scaffold Efficacy
The efficacy of the chroman scaffold can be fine-tuned by the introduction of various substituents at different positions. The nature of these peripheral groups can affect the molecule's lipophilicity, electronic properties, and steric profile, all of which can impact its pharmacokinetic and pharmacodynamic properties.
Studies on related heterocyclic systems provide insights into how peripheral substituents might affect the activity of chroman-3-ylmethanamine analogues. For example, in the context of Schiff bases derived from substituted anilines, the position of a methyl group on the phenyl ring was shown to influence antimicrobial activity. researchgate.net Meta- and para-substituted derivatives exhibited greater activity compared to their ortho-substituted counterparts, demonstrating that the substitution pattern is a key determinant of biological effect. researchgate.net
In the development of chroman-4-one based SIRT2 inhibitors, it was found that in addition to the favorable effect of bromo-substituents at the 6- and 8-positions, the nature of the substituent at the 2-position was also critical. A pentyl group at this position in 6,8-dibromo-chroman-4-one resulted in the most potent inhibitor in the series. This indicates that a combination of specific peripheral substituents is necessary to achieve optimal activity.
For this compound, modifications to the methanamine group, such as N-alkylation or N-acylation, would be a logical step in exploring the SAR. Similarly, adding further substituents to the aromatic ring or the heterocyclic part of the chroman system could lead to analogues with improved potency or selectivity for a given biological target.
SAR Studies for Specific In Vitro Biological Targets
The biological activity of chroman derivatives has been investigated against a range of in vitro targets.
5-HT1A Receptors: While direct studies on this compound are lacking, extensive research on related coumarin (B35378) derivatives (which also contain a chromen-2-one core) has revealed key SAR features for 5-HT1A receptor affinity. For arylpiperazinyl derivatives of coumarins, the presence of an acetyl group at the C6-position and substituents at the ortho or meta positions of the phenylpiperazine moiety were found to increase affinity for the 5-HT1A receptor. sciencemadness.org Specifically, 2-fluoro, 3-methoxy, 2,3-dichloro, and 2-cyano substitutions on the phenyl ring led to high-affinity ligands. sciencemadness.org This suggests that for chroman-3-ylmethanamine analogues targeting this receptor, careful selection of substituents on an appended arylpiperazine group could be beneficial.
Norepinephrine (B1679862) Transporter (NET): The norepinephrine transporter is a key target for many antidepressant and psychostimulant drugs. nih.gov While specific SAR studies of this compound at the NET are not available in the public domain, the general structural motifs for NET inhibitors often include an aromatic ring and a basic amine function, which are present in the title compound. The SLC6A2 gene encodes the human NET, and its inhibition prevents the reuptake of norepinephrine from the synaptic cleft. nih.govnih.gov Further research would be needed to determine if this compound or its analogues can effectively bind to and inhibit the norepinephrine transporter.
SIRT2: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer. SAR studies on chroman-4-one derivatives have identified potent and selective SIRT2 inhibitors. In one study, 6,8-dibromo-2-pentylchroman-4-one was the most potent compound, with an IC50 of 1.5 µM. nih.gov This highlights the importance of halogen substitution on the chroman ring for SIRT2 inhibition. Although this compound has a different substitution pattern at C3, the favorable effect of the 6-bromo substituent in the chroman-4-one series suggests that it could be a valuable feature for designing chroman-3-ylmethanamine-based SIRT2 inhibitors.
| Chroman-4-one Analogue | Substituents | SIRT2 IC50 (µM) |
|---|---|---|
| 1 | 6,8-dibromo, 2-pentyl | 1.5 |
| 2 | 6-bromo, 2-pentyl | >10 |
| 3 | 8-bromo, 2-pentyl | >10 |
| 4 | 2-pentyl | >10 |
Glyoxalase System: The glyoxalase system, comprising the enzymes glyoxalase I and glyoxalase II, plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of this system is being explored as a potential anticancer strategy. To date, there are no specific SAR studies linking this compound or its close analogues to the glyoxalase system.
Comparative Analysis of Chroman-3-ylmethanamine SAR with Other Chroman Frameworks
Chroman-4-ones: As discussed in the context of SIRT2 inhibition, the SAR of chroman-4-ones highlights the importance of substitution at the 2-, 6-, and 8-positions. nih.gov The presence of a carbonyl group at the 4-position significantly influences the electronic properties and geometry of the molecule compared to the saturated heterocyclic ring in chroman-3-ylmethanamine. This carbonyl group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Spirocyclic Chromanes: These complex structures, where the chroman ring is part of a spirocyclic system, have shown promise as antimalarial agents and p300/CBP inhibitors. nih.gov The SAR of spirocyclic chromanes often revolves around the nature of the spiro-fused ring and the substituents on it. For example, in a series of antimalarial spirocyclic chromanes, the stereochemistry at the spiro-center was found to be a critical determinant of activity. researchgate.net The rigid, three-dimensional nature of spirocyclic chromanes presents a different set of SAR considerations compared to the more flexible chroman-3-ylmethanamine scaffold.
Chromenes: Chromenes, which contain a double bond in the heterocyclic ring, have a more planar structure than the corresponding chromans. This planarity can be advantageous for certain types of receptor interactions, such as intercalation with DNA or binding to flat hydrophobic pockets. In a study of 3-nitro-2H-chromenes, further structural simplification of a lead compound led to the identification of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a potent antitumor agent. nih.gov This again underscores the potential importance of the 6-bromo substituent. The SAR of chromenes often focuses on the substituents on both the aromatic and the pyran rings, as well as the position of the double bond.
Applications of 6 Bromochroman 3 Yl Methanamine As a Versatile Chemical Building Block
Utility in the Synthesis of Complex Natural Product Analogues (e.g., flavanones, isoflavanones, homoisoflavanones)
The structure of (6-Bromochroman-3-yl)methanamine, featuring a reactive primary amine and a bromo-substituted chroman core, suggests its potential as a versatile starting material for the synthesis of various natural product analogues. The chroman framework is central to flavonoids, including flavanones, isoflavanones, and homoisoflavanones, which are known for their diverse biological activities.
The primary amine group on the methylene (B1212753) bridge at the 3-position could be transformed into other functional groups necessary for building the target natural product analogues. For instance, it could undergo diazotization followed by substitution to introduce hydroxyl, halogen, or other functionalities. Alternatively, the amine could be used as a handle for N-alkylation or N-acylation to append various side chains, thereby creating a library of derivatives.
The bromine atom at the 6-position of the chroman ring offers a site for further chemical modification through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This would allow for the introduction of a wide range of aryl, alkyl, or other substituents, leading to diverse analogues of flavanones, isoflavanones, and homoisoflavanones. The combination of modifications at both the aminomethyl group and the bromo position could generate a rich chemical space for structure-activity relationship (SAR) studies.
Development of Advanced Heterocyclic Scaffolds for Chemical Biology
The this compound scaffold can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems relevant to chemical biology. The inherent functionalities of the molecule provide multiple reaction points for intramolecular and intermolecular cyclization reactions.
For example, the primary amine could react with a suitably functionalized group introduced at the bromo position (via a cross-coupling reaction) to form a new fused ring system. Alternatively, the amine could participate in reactions with bifunctional reagents to build additional heterocyclic rings onto the chroman core. The resulting novel heterocyclic scaffolds could be screened for various biological activities, serving as probes to investigate biological pathways or as starting points for drug discovery programs. The three-dimensional nature of the chroman ring system is also advantageous for creating scaffolds that can interact with complex biological targets.
Precursor in the Generation of Chemically Diverse Compound Libraries
The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. This compound is a prime candidate for use as a scaffold in DOS due to its multiple points of diversification.
A combinatorial library could be generated by reacting the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to create a library of amides, sulfonamides, and ureas, respectively. Simultaneously or sequentially, the bromo group could be subjected to a variety of cross-coupling partners. This two-pronged approach would rapidly generate a large and diverse library of compounds based on the chroman scaffold. Such libraries are invaluable resources for identifying hit compounds in drug discovery and for exploring chemical biology.
Potential in Synthesizing Targeted Chemical Probes (e.g., histone demethylase inhibitors)
Histone demethylases are important epigenetic regulators and are considered promising targets for therapeutic intervention in various diseases, including cancer. The development of potent and selective chemical probes is crucial for validating these enzymes as drug targets and for understanding their biological roles.
The chroman scaffold is present in some known enzyme inhibitors. The structural features of this compound could be exploited to design and synthesize targeted chemical probes for histone demethylases. The aminomethyl group could be modified to mimic the lysine (B10760008) substrate of these enzymes, while the bromo-substituted aromatic ring could be functionalized to interact with specific pockets in the enzyme's active site, thereby conferring potency and selectivity. The ability to systematically modify both the "substrate-mimicking" part and the "selectivity-determining" part of the molecule makes this compound an attractive starting point for the rational design of such probes.
Emerging Research Avenues and Future Perspectives
Novel Synthetic Approaches and Catalyst Development
The development of efficient and innovative synthetic methods is paramount for the advancement of chroman chemistry. Current research focuses on the creation of novel catalysts and synthetic routes to access a diverse range of chroman derivatives with high efficiency and selectivity.
Catalyst Development:
A variety of catalytic systems are being explored for the synthesis of the chroman ring system. These include:
Transition Metal Catalysis: Gold, cobalt, and ruthenium complexes have shown promise in catalyzing the formation of 2H-chromenes, which are precursors to chromans. msu.edu For instance, a gold-based catalyst, Ph3PAuNTf2, has been used for the synthesis of 2H-chromenes from propargyl aryl ethers with good to high yields. msu.edu Similarly, cobalt(II) porphyrin complexes can catalyze the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. msu.edu Ruthenium-catalyzed deaminative coupling reactions have also been employed to produce 3-substituted flavanones, a class of chroman derivatives. organic-chemistry.org
Organocatalysis: Metal-free Brønsted and Lewis acid/base catalysis, including enantioselective organocatalysis, are emerging as powerful tools for chroman synthesis. msu.edu Chiral triazolium salts, for example, have been shown to be highly efficient catalysts for the asymmetric intramolecular Stetter reaction to produce enantiomerically enriched chroman-4-ones. organic-chemistry.org
Other Catalytic Systems: Other catalysts, such as polyphosphoric acid, acetic acid, and para-toluene sulfonic acid (PTS), have been utilized in chromone (B188151) ring closure reactions. ijrpc.com
Novel Synthetic Routes:
Researchers are continuously developing new synthetic strategies to access functionalized chromans. These include:
Intramolecular Reactions: The intramolecular Stetter reaction and intramolecular Wittig reactions are being explored for the synthesis of chroman-4-ones. organic-chemistry.orgijrpc.com
Multi-component Reactions: The development of one-pot, multi-component reactions allows for the rapid and efficient construction of complex chroman structures.
Electrochemical Synthesis: An electrochemical approach for the synthesis of flavanones via an oxa-Michael addition has been developed, offering good yields and broad substrate scope. organic-chemistry.org
A summary of various catalytic approaches for chroman synthesis is presented below:
| Catalyst Type | Example | Application | Reference |
| Transition Metal | Ph3PAuNTf2 (Gold) | Synthesis of 2H-chromenes | msu.edu |
| Transition Metal | [CoII(porphyrin)] (Cobalt) | Synthesis of 2H-chromenes | msu.edu |
| Transition Metal | Cationic Ru-H complex | Synthesis of 3-substituted flavanones | organic-chemistry.org |
| Organocatalyst | Chiral triazolium salts | Asymmetric synthesis of chroman-4-ones | organic-chemistry.org |
| Acid Catalyst | Polyphosphoric acid | Chromone ring closure | ijrpc.com |
| Acid Catalyst | Acetic acid | Chromone ring closure | ijrpc.com |
| Acid Catalyst | para-Toluene sulfonic acid | Chromone ring closure | ijrpc.com |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and spectroscopic properties of (6-Bromochroman-3-yl)methanamine and its derivatives is crucial for elucidating their chemical behavior and potential applications. Advanced analytical techniques are providing unprecedented insights into the molecular architecture and electronic properties of these compounds.
Spectroscopic Techniques:
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are fundamental for determining the connectivity and stereochemistry of chroman derivatives. nih.govnih.gov
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to accurately determine the molecular weight and elemental composition of newly synthesized compounds. nih.gov
Vibrational Spectroscopy: FT-IR and Raman spectroscopy provide information about the vibrational modes of the molecule, offering a "fingerprint" for identification and structural analysis. nih.govunizar-csic.es
UV-Visible Spectroscopy: This technique is employed to study the electronic transitions within the molecule and can be particularly useful for chromophores containing chroman rings. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. researchgate.net
Emerging Techniques:
Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy (TEM), EELS can provide quantitative chemical information at high spatial resolution. arxiv.org
Plasmonic Nanospectroscopy: This technique combines spectroscopy with nanotechnology to achieve high sensitivity and spatial resolution, enabling the study of materials at the nanoscale. mdpi.com
Single-Molecule Spectroscopy (SMS): SMS allows for the study of individual molecules, providing detailed insights into their behavior and interactions. mdpi.com
The application of these advanced spectroscopic methods will continue to refine our understanding of the structure-property relationships in the chroman family of compounds.
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The bromine atom on the chroman ring of this compound introduces a reactive site that can be exploited for a variety of chemical transformations. Understanding the reactivity patterns of this and other functional groups is key to unlocking the full synthetic potential of this class of compounds.
Key Reactive Sites:
Bromine Atom: The C-Br bond can participate in a range of reactions, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and radical reactions. Radical bromination is known to be highly selective, preferentially occurring at tertiary positions. youtube.commsu.edu The reactivity of bromine radicals with organic molecules is an active area of research. nih.gov
Amine Group: The primary amine group in the methanamine substituent is a versatile functional handle for further derivatization through reactions such as acylation, alkylation, and Schiff base formation. nih.gov
Chroman Ring: The chroman ring itself can undergo various transformations, including oxidation, reduction, and ring-opening reactions, depending on the reaction conditions and the nature of other substituents.
Potential Transformations:
Future research will likely focus on exploring novel transformations such as:
C-H Activation: Direct functionalization of C-H bonds on the chroman ring would provide a more atom-economical and efficient route to new derivatives.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods and could be applied to functionalize the chroman scaffold.
Flow Chemistry: Performing reactions in continuous flow systems can offer improved control over reaction parameters, enhanced safety, and easier scalability.
The study of the reactivity of brominated compounds is an active area of investigation, with research into the reactions of bromonucleosides providing insights into potential reaction pathways. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To accelerate the discovery of new chroman derivatives with desired properties, modern drug discovery and materials science are increasingly relying on high-throughput screening (HTS) and combinatorial chemistry. taylorandfrancis.com
Combinatorial Chemistry:
This approach involves the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov For this compound, combinatorial libraries could be generated by:
Varying the substituents on the aromatic ring.
Modifying the amine functionality.
Introducing different functional groups at other positions on the chroman ring.
Encoded combinatorial libraries, such as those based on DNA-encoding, allow for the creation and screening of massive numbers of compounds. nih.gov
High-Throughput Screening (HTS):
HTS enables the rapid testing of large compound libraries for a specific biological activity or physical property. nih.govstanford.edumdpi.com By combining combinatorial synthesis with HTS, researchers can efficiently identify "hit" compounds from a large pool of candidates. These hits can then be further optimized to develop lead compounds for various applications. The development of ultra-high-throughput screening platforms, capable of screening millions of compounds per minute, will further accelerate this process. nih.gov
The integration of these powerful technologies will undoubtedly play a pivotal role in the future exploration of the chemical space around this compound, leading to the discovery of new molecules with significant potential.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (6-Bromochroman-3-yl)methanamine, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The synthesis typically involves bromination of chroman derivatives followed by introducing the methylamine group. For lab-scale preparation, nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed. Optimization includes varying solvents (e.g., DMF, THF), catalysts (e.g., Pd(OAc)₂), and reaction temperatures (80–120°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%). Design of Experiments (DOE) can systematically optimize yields .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for methylamine protons), high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Crystalline Analysis : X-ray crystallography (if crystalline) to resolve absolute stereochemistry .
Q. How does the chroman ring system influence the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 37°C, followed by HPLC monitoring. The chroman ring’s electron-donating ether oxygen enhances stability in acidic conditions, while the bromine atom may increase susceptibility to nucleophilic attack in basic media. Data from accelerated degradation studies (40–60°C) predict shelf-life using Arrhenius kinetics .
Advanced Research Questions
Q. What experimental strategies elucidate the anticancer mechanisms of this compound?
- Methodological Answer :
- In Vitro Models : Dose-response assays (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) using MTT or resazurin assays.
- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) for apoptosis, Western blotting for caspase-3 activation.
- Target Identification : SILAC-based proteomics to identify binding partners or CRISPR-Cas9 screens for gene targets .
Q. How can researchers resolve contradictions in reported antimicrobial activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay media (Mueller-Hinton vs. LB broth), or compound purity. Standardized protocols (CLSI guidelines) and internal controls (e.g., ciprofloxacin) improve reproducibility. Orthogonal assays (e.g., time-kill curves, biofilm disruption) validate initial findings .
Q. What role do halogen substituents play in modulating the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at C6 enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the chroman ring may slow reactions; using bulky ligands (e.g., XPhos) or microwave-assisted synthesis (100°C, 30 min) improves efficiency. Reaction progress is monitored via TLC or GC-MS .
Structure-Activity Relationship (SAR) & Optimization
Q. What methodologies guide SAR studies for halogenated chroman derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with Cl, F, or I at C6 and compare bioactivity.
- Computational Modeling : DFT calculations (Gaussian 09) to map electrostatic potentials and docking (AutoDock Vina) to predict target binding.
- Biological Testing : Parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate substituent effects with activity .
Q. How can researchers optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- Solubility : Salt formation (e.g., hydrochloride) or co-solvents (PEG 400).
- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) with LC-MS quantification.
- Permeability : Caco-2 cell monolayers to assess intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
